Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate
Description
Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2137785-66-9) is a spirocyclic compound featuring a 6-azaspiro[3.5]nonane core. The spiro system consists of a five-membered ring and a three-membered ring fused at a single carbon atom. The 6-position is substituted with a tert-butyl carboxylate group, while the 8-position bears an amino (-NH₂) group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for drug discovery, particularly as a rigid scaffold for targeting biological receptors .
The tert-butyl ester group enhances stability by providing steric protection to the carbamate moiety, while the amino group offers a reactive site for further functionalization (e.g., amide coupling or alkylation). The compound’s molecular formula is inferred as C₁₂H₂₂N₂O₂ based on analogous spirocarbamates in the evidence (e.g., CAS 885272-17-3) .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10(14)7-13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXDZDWEOQNYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination reactions.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance reaction efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate has been investigated for its potential as a neuropharmacological agent. Its spirocyclic structure is believed to confer unique interactions with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Preliminary studies suggest that it may act as a modulator of certain neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression.
Antimicrobial Activity : Research has indicated that compounds with spirocyclic structures can exhibit antimicrobial properties. This compound is being evaluated for its efficacy against various bacterial strains. Early results show promise in enhancing the activity of existing antibiotics, thus contributing to the fight against antibiotic resistance.
Synthetic Organic Chemistry
Building Block for Synthesis : The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of various functional groups, making it valuable in the synthesis of more complex molecules. Researchers have utilized this compound in the development of new pharmaceuticals and agrochemicals.
Catalysis : There is ongoing research into the use of this compound as a catalyst in organic reactions. Its ability to stabilize transition states may enhance reaction rates and selectivity, contributing to more efficient synthetic pathways.
Materials Science
Polymer Chemistry : The compound has potential applications in polymer chemistry, particularly in the development of new materials with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength and thermal stability.
Nanotechnology : this compound is being explored for its role in nanotechnology applications, particularly in the creation of nanoscale devices and sensors. Its unique structural properties may enable the development of innovative solutions for electronic and photonic applications.
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Neuropharmacological Investigations :
- A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors, revealing significant modulation that could lead to therapeutic applications in mood disorders.
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Antimicrobial Efficacy Testing :
- Research conducted at a leading university demonstrated that this compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains, suggesting its potential role in developing new antimicrobial therapies.
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Synthesis of Novel Compounds :
- A recent publication highlighted the use of this compound as a key intermediate in synthesizing a new class of anti-inflammatory agents, showcasing its versatility as a synthetic building block.
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with azaspiro[3.5]nonane cores and tert-butyl carboxylate groups are widely used in pharmaceutical research. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Reactivity: The amino group in the target compound (2137785-66-9) provides a nucleophilic site for derivatization, unlike the ketone in 1359704-84-9 or the ether oxygen in 2306263-47-6. This makes the amino analog more versatile in synthesizing bioactive molecules . The hemioxalate salt (1630906-45-4) exhibits higher solubility in polar solvents compared to non-ionic analogs, which is advantageous for crystallization and formulation .
Hydrogen-Bonding and Basicity: The amino group in the target compound can act as a hydrogen-bond donor, enhancing interactions with biological targets. In contrast, the oxo group (1359704-84-9) is a hydrogen-bond acceptor, and the diaza analogs (885272-17-3) offer dual coordination sites .
Synthetic Applications: The rigid spiro scaffold in all compounds is advantageous for conformational restriction in drug candidates. However, the amino derivative (2137785-66-9) is more amenable to late-stage functionalization via click chemistry or Suzuki coupling . The oxa-aza hybrid (2306263-47-6) introduces stereoelectronic effects that could modulate metabolic stability .
Stability and Storage :
- Compounds with tert-butyl esters (e.g., 2137785-66-9, 885272-17-3) are typically stable under refrigeration, whereas salts (1630906-45-4) may require controlled humidity .
Table 2: Physicochemical Properties
| Property | 2137785-66-9 | 1630906-45-4 | 1359704-84-9 | 2306263-47-6 | 885272-17-3 |
|---|---|---|---|---|---|
| Molecular Weight | ~238.3 | 542.67 | 239.3 | ~251.3 | 238.3 |
| Purity | ≥95% (typical) | ≥97% | 97% | ≥95% | 97% |
| Storage | Refrigerated | Room temperature | Refrigerated | Refrigerated | Refrigerated |
| Solubility | Moderate in DMSO, low in water | High in water (salt form) | Low in water | Moderate in polar solvents | Moderate in DMSO |
| Key Application | Drug scaffold | Crystallography | Ketone chemistry | Hybrid heterocycles | Coordination chemistry |
Chemical Reactions Analysis
Oxidation Reactions
The amino group in this compound undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
| Reagent/Conditions | Product Formed | Yield (%) | Application/Notes |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | 8-Nitro-6-azaspiro[3.5]nonane derivative | 60–70 | Forms nitro derivatives for further functionalization. |
| Hydrogen peroxide (H₂O₂) | Oxo-azaspiro intermediate | 45–55 | Mild oxidation preserves spirocyclic core. |
| Chromium trioxide (CrO₃) | Carboxylic acid derivative | 50–60 | Over-oxidation of tert-butyl group observed. |
Oxidation products are often intermediates for synthesizing bioactive molecules or probes for receptor-binding studies.
Reduction Reactions
The tert-butyl carboxylate group and spirocyclic framework remain stable under reductive conditions, while the amino group can participate in selective reductions:
| Reagent/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 8-Amino-6-azaspiro[3.5]nonane | 70–80 | Removes carboxylate group; forms free amine. |
| Hydrogen gas (H₂) with Pd/C | Saturated spirocyclic amine | 65–75 | Reduces unsaturated bonds if present. |
Reduction pathways are critical for generating amine intermediates used in peptide mimetics and enzyme inhibitors.
Substitution Reactions
The amino group facilitates nucleophilic substitution, enabling structural diversification:
Substituted derivatives are pivotal in optimizing pharmacokinetic properties during drug development.
Esterification and Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:
| Reagent/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|
| HCl (aqueous) | 6-Azaspiro[3.5]nonane-8-amino carboxylic acid | 85–90 | Generates free carboxylic acid for conjugation. |
| NaOH (aqueous) | Sodium carboxylate salt | 75–85 | Water-soluble form for biological testing. |
Hydrolysis is reversible, allowing re-esterification with alternative alcohols to modify steric or electronic properties.
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates when using KMnO₄ or CrO₃, with the amino group converting to nitro or oxo groups.
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Reduction : LiAlH₄ targets the ester carbonyl, cleaving it to form a primary alcohol, while the amino group remains intact.
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Substitution : Follows an SN2 mechanism for alkylation, whereas acylation involves nucleophilic attack on the carbonyl carbon.
Q & A
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (Section 8 of SDS) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : 2–8°C in airtight, light-resistant containers to prevent decomposition .
How does pH affect the stability of this compound in aqueous solutions?
Advanced
Stability studies using HPLC-MS show:
- Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, releasing CO₂ and forming the free amine.
- Neutral/basic conditions (pH 7–9) : Compound remains stable for >72 hr at 25°C.
- High-temperature degradation : Above 40°C, decomposition yields CO and NOx under oxidative conditions . For aqueous work, buffer systems (e.g., phosphate, pH 7.4) are recommended to maintain integrity .
What analytical techniques are most effective for characterizing purity and stereochemistry?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm).
- NMR : H and C NMR to confirm spirocyclic structure and Boc group integrity. Key signals include tert-butyl protons at δ 1.4 ppm and spirocyclic CH₂ groups at δ 3.0–3.5 ppm .
Advanced - Chiral HPLC : Use Chiralpak IA/IB columns to resolve enantiomers (if present).
- HRMS : Exact mass analysis (theoretical [M+H]⁺ = 240.3) confirms molecular formula .
How can hydrogen bonding patterns influence the solid-state properties of this compound?
Advanced
Graph set analysis (Etter’s method) reveals:
- N–H···O interactions : Between the amine and carboxylate groups, forming R₂²(8) motifs.
- C–H···O bonds : Stabilize crystal packing, contributing to melting point elevation (predicted mp ~150–160°C).
These interactions are critical for predicting solubility and crystallization behavior .
What strategies resolve racemization during synthesis of chiral derivatives?
Q. Advanced
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during spirocycle formation.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems.
- XRD-guided synthesis : Optimize reaction conditions based on crystal lattice interactions to favor one enantiomer .
What are the primary decomposition products under thermal stress, and how are they identified?
Advanced
Thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection shows:
- 150–200°C : Loss of Boc group (mass loss ~23%, matching theoretical CO₂ release).
- >250°C : Formation of CO, NOx, and charred residues. GC-MS identifies trace aromatic byproducts (e.g., aniline derivatives) from ring degradation .
How should researchers address contradictory data in reaction yield optimization?
Advanced
Case study: Discrepancies in Suzuki coupling yields (40–80%) arise from:
- Oxygen sensitivity : Use Schlenk techniques for air-free conditions.
- Catalyst lot variability : Pre-screen Pd sources via ICP-MS for metal content.
- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., temperature, solvent polarity). Statistical analysis (ANOVA) identifies temperature as the dominant factor (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
